molecular formula KNH2<br>H2KN B102018 Potassium amide CAS No. 17242-52-3

Potassium amide

Cat. No. B102018
CAS RN: 17242-52-3
M. Wt: 55.121 g/mol
InChI Key: FEMRXDWBWXQOGV-UHFFFAOYSA-N
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Patent
US05025096

Procedure details

Ethyl N-(2-methyl-6-ethylphenyl)formimidate (65.9 g.) in 50 ml. of di-n-butylamine was slowly added, over about 5 minutes, to the potassium di-n-butylamide reaction mixture at 20° C. The metallation and cyclization reactions were substantially instantaneous under these reaction conditions. The transient appearance of a deep red color characteristic of benzyl anion was developed and discharged immediately upon contact of ethyl N-(2-methyl-6-ethylphenyl)formimidate with the potassium amide reaction mixture near the neck of the reactor. All solids dissolved resulting in a light brownish solution. Stirring was continued for another half hour. Then 150 ml. of ethyl alcohol were added to destroy the excess amide and unreacted metal and also to convert potassium indole salt to indole. After the removal of the excess alcohol at reflux temperature (159° C.) through a distillating column packed with Fenske packing materials, a brown oily material separated and settled at the bottom of the flask. The top amine layer was decanted off. The brown oily layer was dissolved in 300 ml. of hexane, then washed with 500 ml. water which was extracted with two 300 ml. portions of hexane. The combined hexane extracts were dried over Na2SO4 and filtered. Evaporation of volatile components furnished 39.8 g. of 7-ethylindole (80.0 percent yield) of over 98.5 percent purity.
Name
Ethyl N-(2-methyl-6-ethylphenyl)formimidate
Quantity
65.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium di-n-butylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
benzyl anion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl N-(2-methyl-6-ethylphenyl)formimidate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH3:9])[C:3]=1[N:10]=[CH:11]OCC.C(NCCCC)CCC.C([N-]CCCC)CCC.[K+].[NH2-].[K+]>C(O)C>[CH2:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]2[C:3]=1[NH:10][CH:11]=[CH:1]2)[CH3:9] |f:2.3,4.5|

Inputs

Step One
Name
Ethyl N-(2-methyl-6-ethylphenyl)formimidate
Quantity
65.9 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)CC)N=COCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NCCCC
Name
potassium di-n-butylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[N-]CCCC.[K+]
Step Three
Name
benzyl anion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ethyl N-(2-methyl-6-ethylphenyl)formimidate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)CC)N=COCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
159 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The metallation and cyclization reactions were substantially instantaneous under these reaction conditions
DISSOLUTION
Type
DISSOLUTION
Details
All solids dissolved
CUSTOM
Type
CUSTOM
Details
resulting in a light brownish solution
CUSTOM
Type
CUSTOM
Details
to destroy the excess amide and unreacted metal
CUSTOM
Type
CUSTOM
Details
After the removal of the excess alcohol
CUSTOM
Type
CUSTOM
Details
a brown oily material separated
CUSTOM
Type
CUSTOM
Details
The top amine layer was decanted off
DISSOLUTION
Type
DISSOLUTION
Details
The brown oily layer was dissolved in 300 ml
WASH
Type
WASH
Details
of hexane, then washed with 500 ml
EXTRACTION
Type
EXTRACTION
Details
water which was extracted with two 300 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined hexane extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of volatile components
CUSTOM
Type
CUSTOM
Details
furnished 39.8 g

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)C=1C=CC=C2C=CNC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.